2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-iodopropyl)-
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Overview
Description
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-iodopropyl)- is a specialized organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity
Preparation Methods
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-iodopropyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields
Chemical Reactions Analysis
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-iodopropyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed mechanisms and products are not extensively documented.
Common Reagents and Conditions: Typical reagents include mercury (II) salts for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action for 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-iodopropyl)- involves its interaction with molecular targets such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(3-iodopropyl)- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-: This compound has a phenyl group instead of an iodopropyl group and exhibits different reactivity and applications.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-:
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Properties
CAS No. |
55369-21-6 |
---|---|
Molecular Formula |
C9H18INO3Si |
Molecular Weight |
343.23 g/mol |
IUPAC Name |
1-(3-iodopropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C9H18INO3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-9H2 |
InChI Key |
QJSBAFDHHOTHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OCCN1CCO2)CCCI |
Origin of Product |
United States |
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